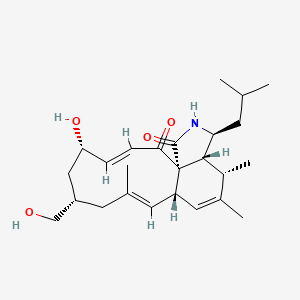

Phomacin C

Description

Phomacin C is a cytochalasan alkaloid with a highly complex tricyclic architecture, featuring a multi-substituted hydrogenated isoindolone core fused to an 11-membered macrocycle . It exhibits potent cytotoxicity against HT29 colon adenocarcinoma cells, with an IC50 value of 7.4 µg/mL . Its synthesis poses significant challenges due to stereochemical complexity and the need for innovative macrocyclization strategies. Current synthetic efforts focus on radical cascade reactions and asymmetric catalysis, though the full asymmetric synthesis remains incomplete .

Properties

Molecular Formula |

C25H37NO4 |

|---|---|

Molecular Weight |

415.6 g/mol |

IUPAC Name |

(1S,3E,5S,7S,9E,11S,14S,15R,16S)-5-hydroxy-7-(hydroxymethyl)-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-3,9,12-triene-2,18-dione |

InChI |

InChI=1S/C25H37NO4/c1-14(2)8-21-23-17(5)16(4)11-19-10-15(3)9-18(13-27)12-20(28)6-7-22(29)25(19,23)24(30)26-21/h6-7,10-11,14,17-21,23,27-28H,8-9,12-13H2,1-5H3,(H,26,30)/b7-6+,15-10+/t17-,18+,19+,20-,21+,23+,25-/m1/s1 |

InChI Key |

AQAFUDMWTUOKSI-USVVNQICSA-N |

Isomeric SMILES |

C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(/C[C@@H](C[C@@H](/C=C/C3=O)O)CO)\C)C=C1C)CC(C)C |

Canonical SMILES |

CC1C2C(NC(=O)C23C(C=C(CC(CC(C=CC3=O)O)CO)C)C=C1C)CC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Securinine

Structural Features :

- Securinine, a tetracyclic alkaloid, shares a nitrogen-containing core but lacks the macrocyclic moiety of Phomacin C. Its structure includes a γ-lactam and a conjugated diene system.

Bioactivity : - Synthetic Approach:

- This compound employs radical cascade reactions (e.g., titanium(III)-mediated Mannich reactions) , whereas Securinine’s synthesis utilizes traditional asymmetric catalysis. The formal synthesis of Securinine has been completed, contrasting with this compound’s ongoing challenges in macrocycle formation .

Polycitorol A

Structural Features :

- Polycitorol A, a marine-derived tricyclic alkaloid, shares macrocyclic complexity but incorporates a distinct pyrrolidine ring system instead of the isoindolone core.

Bioactivity : - Synthetic Approach:

- This compound’s synthesis leverages radical-based methodologies, while Polycitorol A’s route relies on acid-catalyzed imine Nazarov cyclizations. Both highlight the utility of cascade reactions but differ in catalytic systems (e.g., chiral Lewis acids vs. Brønsted acids) .

Comparison with Functionally Similar Compounds

Cytochalasin B

Functional Similarity :

- Both this compound and Cytochalasin B belong to the cytochalasan family, known for disrupting actin cytoskeleton dynamics. Structural Divergence:

- Cytochalasin B features a 14-membered macrocycle without the isoindolone moiety, resulting in distinct binding affinities.

Bioactivity : - Cytochalasin B exhibits broad-spectrum cytotoxicity (IC50 values in the nM–µM range), whereas this compound shows selective potency against HT29 cells .

Data Tables

Table 1: Structural and Bioactive Comparison

Research Findings and Challenges

- This compound vs. Securinine: While both require asymmetric synthesis, this compound’s radical cascade approach offers novel disconnections but faces unresolved stereochemical hurdles in macrocycle formation .

- This compound vs. Polycitorol A : Both emphasize cascade reactions, but this compound’s use of Ti(III) catalysis provides unique reactivity for nitrogen-containing systems .

- Functional vs. Structural Analogs : Cytochalasin B’s broader cytotoxicity contrasts with this compound’s selectivity, underscoring the role of isoindolone in target specificity .

Q & A

Q. What experimental strategies are recommended for isolating and characterizing Phomacin C from natural sources?

Isolation of this compound requires a multi-step approach:

- Extraction : Use solvent partitioning (e.g., ethyl acetate or methanol) guided by bioactivity assays to identify active fractions .

- Chromatography : Employ HPLC or TLC with silica gel columns, referencing retention times and Rf values against known standards.

- Structural Elucidation : Combine NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) for precise molecular identification .

- Purity Validation : Confirm ≥95% purity via analytical HPLC with UV/Vis or ELSD detection .

Q. How should researchers design initial bioactivity assays for this compound?

Prioritize hypothesis-driven assays:

- Target Selection : Align with known biological pathways of related compounds (e.g., kinase inhibition or antimicrobial activity).

- Dose-Response Curves : Test across a logarithmic concentration range (e.g., 0.1–100 µM) to calculate IC₅₀/EC₅₀ values .

- Controls : Include positive (e.g., staurosporine for kinase assays) and negative controls (solvent-only) to validate specificity .

- Replicates : Perform triplicate experiments to assess reproducibility and statistical significance (p < 0.05 via Student’s t-test) .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?

Apply contradiction analysis frameworks:

- Principal Contradiction Identification : Determine if discrepancies arise from methodological variability (e.g., cell lines, assay conditions) or intrinsic compound properties (e.g., solubility, stability) .

- Iterative Validation : Replicate experiments under standardized conditions (e.g., pH, temperature, serum content) .

- Meta-Analysis : Compare results across published studies using tools like PRISMA guidelines to identify bias or confounding factors .

Q. What advanced techniques are critical for elucidating this compound’s structure-activity relationships (SAR)?

Integrate computational and synthetic approaches:

- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding interactions with target proteins .

- Analog Synthesis : Modify functional groups (e.g., hydroxyl or methyl groups) and assess bioactivity shifts .

- Pharmacophore Modeling : Identify essential moieties via software like MOE or Discovery Studio .

Q. How should researchers address variability in pharmacokinetic data for this compound?

Optimize experimental design:

- In Vivo/In Vitro Correlation (IVIVC) : Conduct parallel studies in cell cultures and animal models (e.g., murine PK profiles) .

- Metabolite Profiling : Use LC-MS/MS to track degradation products and active metabolites .

- Statistical Rigor : Apply ANOVA or mixed-effects models to account for inter-subject variability .

Methodological and Reporting Guidelines

Q. What are common pitfalls in interpreting this compound’s bioactivity data, and how can they be avoided?

Key considerations:

- Overinterpretation : Avoid claiming "significant" effects without statistical validation (specify p-values and confidence intervals) .

- Artifact Detection : Include counter-screens (e.g., cytotoxicity assays) to rule off-target effects .

- Data Transparency : Share raw datasets and analysis scripts via repositories like Zenodo or Figshare .

Q. How can researchers ensure ethical and reproducible synthesis of this compound analogs?

Follow best practices:

- Synthetic Protocols : Document reaction conditions (e.g., temperature, catalysts) and yields in detail .

- Safety Compliance : Adhere to ICH guidelines for handling hazardous reagents .

- Open Science : Deposit synthetic procedures in protocols.io or Supplementary Materials .

Literature and Data Integration

Q. What frameworks are recommended for integrating this compound findings into broader literature reviews?

Use systematic approaches:

- PICO/FINER Criteria : Structure research questions around Feasibility, Novelty, and Relevance .

- Gap Analysis : Map existing studies using tools like VOSviewer to visualize understudied areas (e.g., resistance mechanisms or combination therapies) .

- Critical Appraisal : Evaluate study quality via CASP checklists to prioritize high-confidence data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.